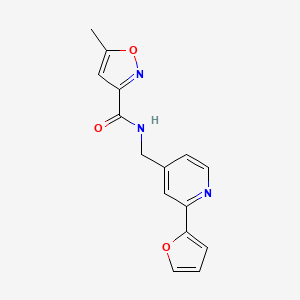

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan moiety and an isoxazole-carboxamide side chain. The compound’s design combines aromatic and heteroaromatic systems, which are common in medicinal chemistry for modulating bioactivity, solubility, and metabolic stability .

Propriétés

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-10-7-13(18-21-10)15(19)17-9-11-4-5-16-12(8-11)14-3-2-6-20-14/h2-8H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJFYIZPQHUGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a key structural protein in the body.

Mode of Action

The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as a potent inhibitor . By inhibiting this enzyme, it can potentially affect the production of collagen.

Result of Action

The primary result of the compound’s action is a significant reduction in the production of collagen . This could potentially be used to treat conditions where there is an overproduction of collagen, such as fibrotic diseases.

Activité Biologique

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating a furan ring, a pyridine ring, and an isoxazole moiety. Its molecular formula is with a molecular weight of approximately 283.287 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

Synthesis

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan Ring : Synthesized through cyclization of 1,4-dicarbonyl compounds.

- Formation of the Pyridine Ring : Achieved via Hantzsch pyridine synthesis.

- Formation of the Isoxazole Ring : Accomplished through 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

- Final Coupling : Combines the intermediates under specific conditions, often using palladium-catalyzed cross-coupling reactions.

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide exhibits its biological activity through interactions with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects.

Therapeutic Potential

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives show effectiveness against bacterial and fungal strains.

- Anticancer Properties : Isoxazole derivatives have been explored for their potential to inhibit tumor growth.

- Anti-inflammatory Effects : Compounds in this category may reduce inflammation in various models.

Antimicrobial Studies

A study highlighted the antimicrobial properties of related compounds, where certain derivatives demonstrated significant inhibition against pathogenic bacteria and fungi. For instance, compounds similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide showed effective inhibition rates comparable to standard antibiotics .

Anticancer Research

In anticancer studies, derivatives were tested against various cancer cell lines. One notable finding was that certain isoxazole derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells . The structure–activity relationship (SAR) analysis suggested that modifications to the isoxazole ring could enhance efficacy.

Toxicity Assessment

Toxicity studies using zebrafish embryos provided insights into the safety profile of related compounds. It was observed that some derivatives had low toxicity levels while maintaining significant biological activity .

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | Antimicrobial | 10 | Effective against Gram-positive bacteria |

| Compound B | Anticancer | 5 | Inhibits proliferation in cancer cell lines |

| Compound C | Anti-inflammatory | 15 | Reduces cytokine production |

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects: The target compound’s furan-pyridine hybrid system contrasts with the indolinone-pyridine framework in analogs, which exhibit moderate bioactivity (IC50 ~5–6 µM). Compared to ranitidine-related compounds (), the target lacks the nitroacetamide and dimethylamino groups, which are critical for H2-receptor antagonism but prone to metabolic degradation .

Physicochemical Properties: The methylisoxazole-carboxamide group in the target compound likely improves solubility over purely aromatic systems (e.g., quinoline derivatives in ) due to hydrogen-bonding capacity . Ranitidine analogs () exhibit higher polarity due to sulfanyl and nitro groups, which may enhance water solubility but reduce membrane permeability .

Biological Activity Trends :

- Compounds with electron-withdrawing groups (e.g., fluoro in ) show marginally higher activity (IC50 5.797 µM vs. 5.408 µM for methyl-substituted analogs), suggesting substituent electronic effects influence target binding .

- The target compound’s furan-pyridine system may confer redox instability compared to more saturated scaffolds (e.g., thiazole in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.